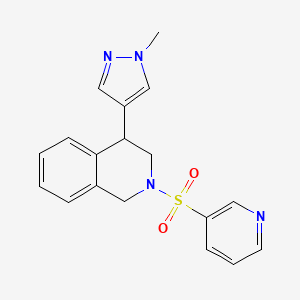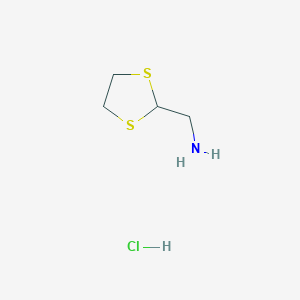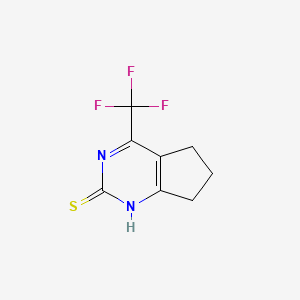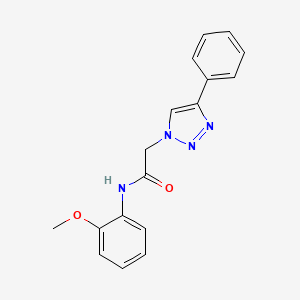![molecular formula C11H11ClN2O B2391948 (NE)-N-[1-(6-chloro-1-methylindol-3-yl)ethylidene]hydroxylamine CAS No. 2169887-93-6](/img/structure/B2391948.png)
(NE)-N-[1-(6-chloro-1-methylindol-3-yl)ethylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(NE)-N-[1-(6-chloro-1-methylindol-3-yl)ethylidene]hydroxylamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as JNJ-42165279 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Wirkmechanismus
Target of Action
Similar compounds containing 1-methylindol have been found to inhibit tubulin polymerization . Tubulin is a globular protein and is the main component of microtubules in cells, playing a crucial role in cell division.
Mode of Action
Compounds with similar structures have been found to bind tightly to the colchicine site of tubulin , inhibiting its polymerization. This interaction disrupts the formation of microtubules, which are essential for cell division, thereby inhibiting the proliferation of cells.
Biochemical Pathways
This disruption can lead to cell cycle arrest, specifically in the G2/M phase .
Result of Action
The compound’s inhibition of tubulin polymerization can lead to cell cycle arrest and potentially induce apoptosis . This means that the compound could have cytotoxic effects, particularly on rapidly dividing cells. This property is often sought after in the development of anticancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of (NE)-N-[1-(6-chloro-1-methylindol-3-yl)ethylidene]hydroxylamine in laboratory experiments include its potential therapeutic effect on various neurological disorders and its ability to inhibit the growth of cancer cells. However, the limitations of this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on (NE)-N-[1-(6-chloro-1-methylindol-3-yl)ethylidene]hydroxylamine. One of the major areas of research is in the development of new therapeutic agents for the treatment of neurological disorders such as depression and anxiety. In addition, this compound can also be further studied for its potential use in cancer research, where it can be used as a potential therapeutic agent for the treatment of various types of cancer. Furthermore, the mechanism of action of this compound can be further studied to fully understand its potential therapeutic effects and limitations.
Synthesemethoden
The synthesis of (NE)-N-[1-(6-chloro-1-methylindol-3-yl)ethylidene]hydroxylamine involves the reaction of 6-chloro-1-methylindole-3-carbaldehyde with hydroxylamine-O-sulfonic acid. This reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
(NE)-N-[1-(6-chloro-1-methylindol-3-yl)ethylidene]hydroxylamine has been studied extensively for its potential applications in various fields of research. One of the major areas of research is in the field of neuroscience, where this compound has been shown to have a potential therapeutic effect on various neurological disorders such as depression and anxiety. In addition, this compound has also been studied for its potential use in cancer research due to its ability to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
(NE)-N-[1-(6-chloro-1-methylindol-3-yl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-7(13-15)10-6-14(2)11-5-8(12)3-4-9(10)11/h3-6,15H,1-2H3/b13-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIULEACWTTXID-NTUHNPAUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CN(C2=C1C=CC(=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CN(C2=C1C=CC(=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2391866.png)

![N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2391868.png)
![1-[4-(3-Fluorophenyl)-2-methylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2391871.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] furan-2-carboxylate](/img/structure/B2391873.png)

![3-Bromo-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2391880.png)
![N-(4-chlorobenzyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2391881.png)
![5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide](/img/structure/B2391882.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2391883.png)

![7-hydroxy-N-(4-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2391887.png)
![tert-butyl N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)carbamate](/img/structure/B2391888.png)